molecular formula C16H10N4O5 B14271635 3-[2-(2,4-Dinitrophenyl)hydrazinylidene]naphthalen-2(3H)-one CAS No. 138682-90-3

3-[2-(2,4-Dinitrophenyl)hydrazinylidene]naphthalen-2(3H)-one

Cat. No.: B14271635
CAS No.: 138682-90-3
M. Wt: 338.27 g/mol
InChI Key: OOTXESONLJRGSH-UHFFFAOYSA-N
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Description

3-[2-(2,4-Dinitrophenyl)hydrazinylidene]naphthalen-2(3H)-one is a hydrazone derivative that has garnered attention due to its diverse applications in various fields such as chemistry, biology, and industry. This compound is known for its unique structural properties, which make it useful in the synthesis of other chemical compounds and in various analytical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2,4-Dinitrophenyl)hydrazinylidene]naphthalen-2(3H)-one typically involves the condensation of 2-naphthaldehyde with 2,4-dinitrophenylhydrazine. This reaction is carried out in a refluxing acidic medium, often yielding the target compound in high purity and yield . The reaction conditions are crucial for the successful synthesis, with temperature and pH playing significant roles.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2,4-Dinitrophenyl)hydrazinylidene]naphthalen-2(3H)-one undergoes various chemical reactions, including:

    Condensation Reactions: It can react with aldehydes and ketones to form hydrazones.

    Oxidation and Reduction: The nitro groups in the compound can undergo reduction to form amines.

    Substitution Reactions: The aromatic rings can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include acids for condensation reactions, reducing agents like hydrogen or metal hydrides for reduction, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various hydrazone derivatives, amines, and substituted aromatic compounds. These products are often used as intermediates in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-[2-(2,4-Dinitrophenyl)hydrazinylidene]naphthalen-2(3H)-one involves its ability to form stable complexes with various molecules. This is primarily due to the presence of the hydrazone functional group, which can participate in hydrogen bonding and other interactions. The compound’s molecular targets and pathways are still under investigation, but its ability to detect and bind to specific ions and molecules makes it a valuable tool in analytical chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(2,4-Dinitrophenyl)hydrazinylidene]naphthalen-2(3H)-one is unique due to its specific structural configuration, which imparts distinct chemical properties. Its ability to form stable complexes and its vibrant color make it particularly useful in analytical applications and as a dye precursor .

Properties

CAS No.

138682-90-3

Molecular Formula

C16H10N4O5

Molecular Weight

338.27 g/mol

IUPAC Name

3-[(2,4-dinitrophenyl)diazenyl]naphthalen-2-ol

InChI

InChI=1S/C16H10N4O5/c21-16-8-11-4-2-1-3-10(11)7-14(16)18-17-13-6-5-12(19(22)23)9-15(13)20(24)25/h1-9,21H

InChI Key

OOTXESONLJRGSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)N=NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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